molecular formula C17H16N4O2S B2971709 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034426-49-6

1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2971709
CAS No.: 2034426-49-6
M. Wt: 340.4
InChI Key: AILXDUGMUAMMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 2-methoxyphenyl group linked via a urea bridge to a pyrazine ring substituted with a thiophen-3-yl moiety. Its molecular formula is C₁₇H₁₅N₅O₂S (MW: 353.40 g/mol). The compound's design leverages the hydrogen-bonding capacity of the urea group and the aromatic/electronic properties of the thiophene and pyrazine rings, making it a candidate for pharmacological applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-15-5-3-2-4-13(15)21-17(22)20-10-14-16(19-8-7-18-14)12-6-9-24-11-12/h2-9,11H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILXDUGMUAMMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, with CAS number 2034241-13-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, with a molecular weight of 340.4 g/mol. The structure features a methoxyphenyl group and a thiophenyl-pyrazine moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2034241-13-7
Molecular FormulaC17H16N4O2S
Molecular Weight340.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiourea derivatives, including those structurally related to this compound. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain urea derivatives exhibited significant antiproliferative activity against U937 cells, with IC50 values lower than that of standard chemotherapeutic agents like etoposide .

The mechanism underlying the biological activity of this compound may involve the inhibition of critical enzymes such as glycogen synthase kinase 3 (GSK-3). A related compound demonstrated a reduction in GSK-3β activity by over 57% at a concentration of 1.0 μM . This suggests that this compound may also act through similar pathways.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiourea derivatives and evaluated their biological activities. Among these, certain derivatives displayed potent inhibitory effects against CDK9, a target in cancer therapy, with IC50 values as low as 0.16 µM .
  • Antiviral Properties : Research has also explored the antiviral potential of similar compounds. Derivatives containing thiourea moieties have been implicated in antiviral activities against HIV and other viral pathogens, indicating a broad spectrum of biological applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrazine Ring

1-(2-Methoxyphenyl)-3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea (CAS 2034614-20-3)
  • Structure : Replaces thiophen-3-yl with 1-methylpyrazol-4-yl.
  • Molecular Formula : C₁₇H₁₈N₆O₂ (MW: 338.36 g/mol).
1-(2-Ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS 2034363-06-7)
  • Structure : Ethoxy group replaces methoxy on phenyl; furan-2-yl replaces thiophen-3-yl.
  • Molecular Formula : C₁₈H₁₈N₄O₃ (MW: 338.4 g/mol).
  • Key Difference : The ethoxy group increases lipophilicity, while furan’s reduced aromaticity compared to thiophene may decrease π-π stacking interactions .

Positional Isomerism and Aromatic Substitution

1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS 2097930-96-4)
  • Structure : Methoxy group at phenyl C3 instead of C2; pyridin-4-yl replaces thiophen-3-yl.
  • Molecular Formula : C₁₈H₁₇N₅O₂ (MW: 355.37 g/mol).
  • Key Difference : Positional isomerism of the methoxy group could affect solubility and metabolic stability. Pyridine’s basic nitrogen may enhance hydrogen bonding but reduce electron density in the pyrazine ring .
1-(4-Methoxyphenyl)-3-(pyrazin-2-yl)urea (Compound 16)
  • Structure : Simplified analog lacking the methylene bridge and thiophene.
  • Molecular Formula : C₁₂H₁₂N₄O₂ (MW: 244.25 g/mol).
  • Key Difference : Lower molecular weight and absence of thiophene limit steric bulk and electronic interactions, resulting in a 12% synthetic yield, suggesting challenges in derivatization .

Complex Urea Derivatives with Additional Functional Groups

1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (Compound 5g)
  • Structure: Incorporates a pyridinyl group and a trimethoxyphenoxy substituent.
  • Key Difference : The extended aromatic system enhances π-π interactions but may reduce cell permeability due to increased polarity .
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034495-64-0)
  • Structure : Combines thiophen-3-yl with a trifluoromethylphenyl group and pyrazole.
  • Molecular Formula : C₁₇H₁₅F₃N₄OS (MW: 380.4 g/mol).
  • Key Difference : The trifluoromethyl group enhances metabolic stability, while the pyrazole-thiophene combination may improve target selectivity .

Crystallography and Hydrogen Bonding

  • Thiophene’s sulfur may participate in weaker S···π interactions compared to furan’s O···π .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.